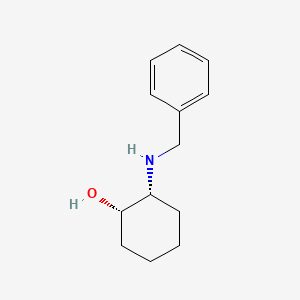
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H14N4O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyano group and a pyrimidinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate typically involves the reaction of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for mass production. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate has several scientific research applications, including:
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and pyrimidinyl groups play a crucial role in its binding to target proteins, leading to the modulation of their activity. This compound can inhibit or activate specific enzymes, thereby affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxamide: Similar structure with an amide group instead of a carboxylate group.
Uniqueness
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N4O2 |
|---|---|
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
methyl 1-(6-cyanopyrimidin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)9-2-4-16(5-3-9)11-6-10(7-13)14-8-15-11/h6,8-9H,2-5H2,1H3 |
InChI-Schlüssel |
KGCVSXLJUVRFSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


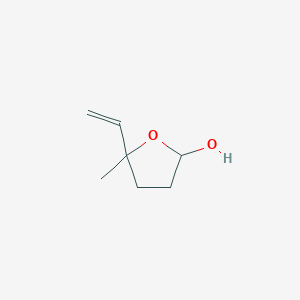

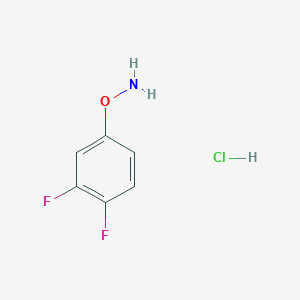

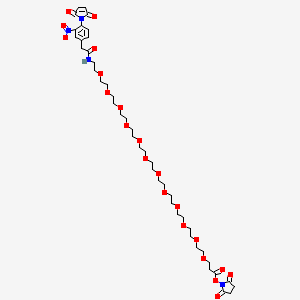
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)

![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
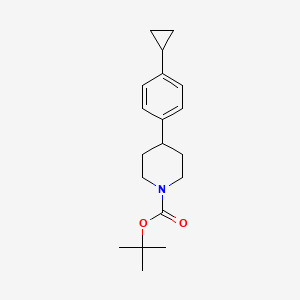


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)

